

In-Depth Technical Guide: GC-MS Analysis of Ethyl 3-oxo-5-phenylpentanoate

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Compound of Interest

Compound Name: *Ethyl 3-oxo-5-phenylpentanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of **Ethyl 3-oxo-5-phenylpentanoate**, a β -keto ester of interest in various chemical and pharmaceutical research domains. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the primary fragmentation pathways observed under electron ionization (EI).

Quantitative Data Summary

The mass spectrum of **Ethyl 3-oxo-5-phenylpentanoate** is characterized by several key ions that are crucial for its identification and structural elucidation. The quantitative data for the most significant fragments are summarized in the table below.[\[1\]](#)

Property	Value
Molecular Formula	C ₁₃ H ₁₆ O ₃
Molecular Weight	220.26 g/mol
Molecular Ion (M ⁺) [m/z]	220
Base Peak [m/z]	91
Major Fragment [m/z]	104
Major Fragment [m/z]	105

Experimental Protocols

The following protocol provides a standard methodology for the GC-MS analysis of **Ethyl 3-oxo-5-phenylpentanoate**. This protocol is a composite of established methods for similar aromatic and ester compounds and should be optimized for specific instrumentation and analytical goals.

2.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **Ethyl 3-oxo-5-phenylpentanoate** in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
- Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent for GC-MS analysis.
- Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the working solution.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Ion Source: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-450
- Solvent Delay: 4 minutes

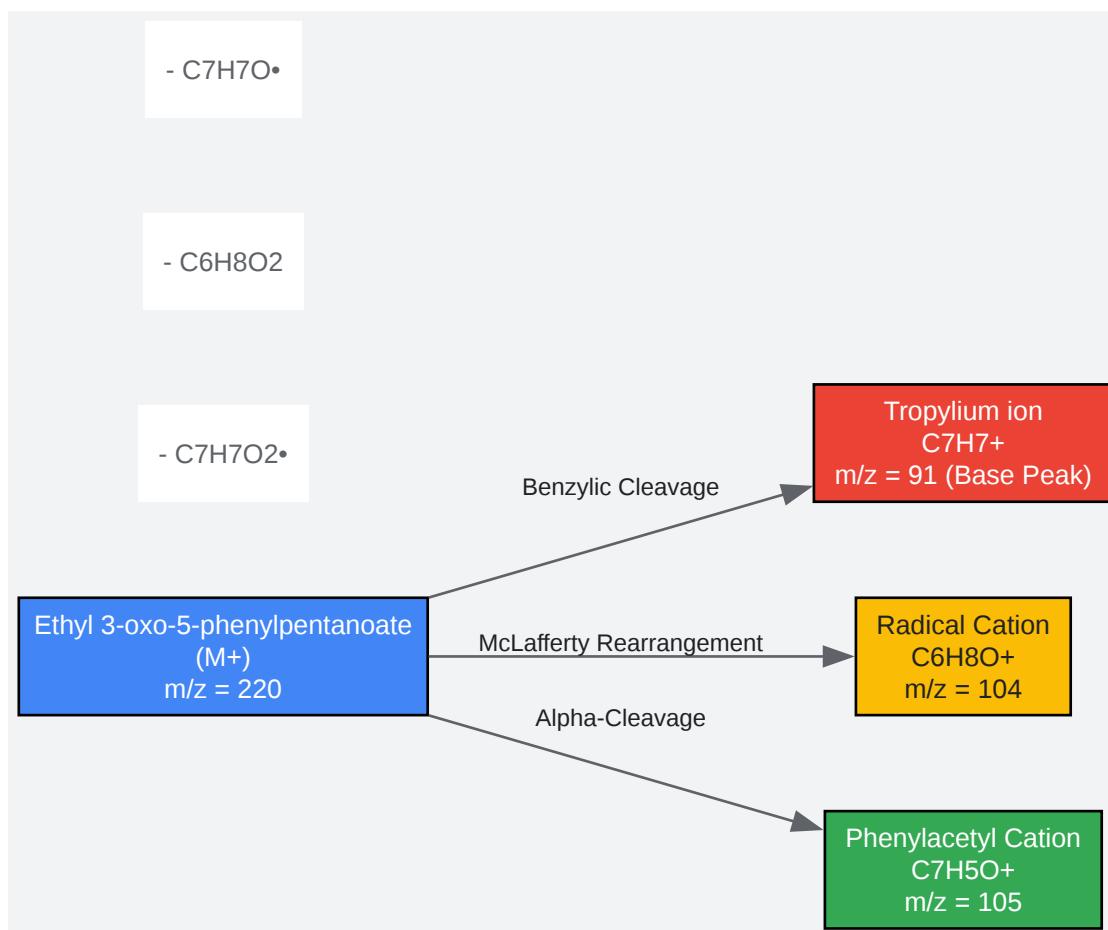
Fragmentation Pathway and Visualization

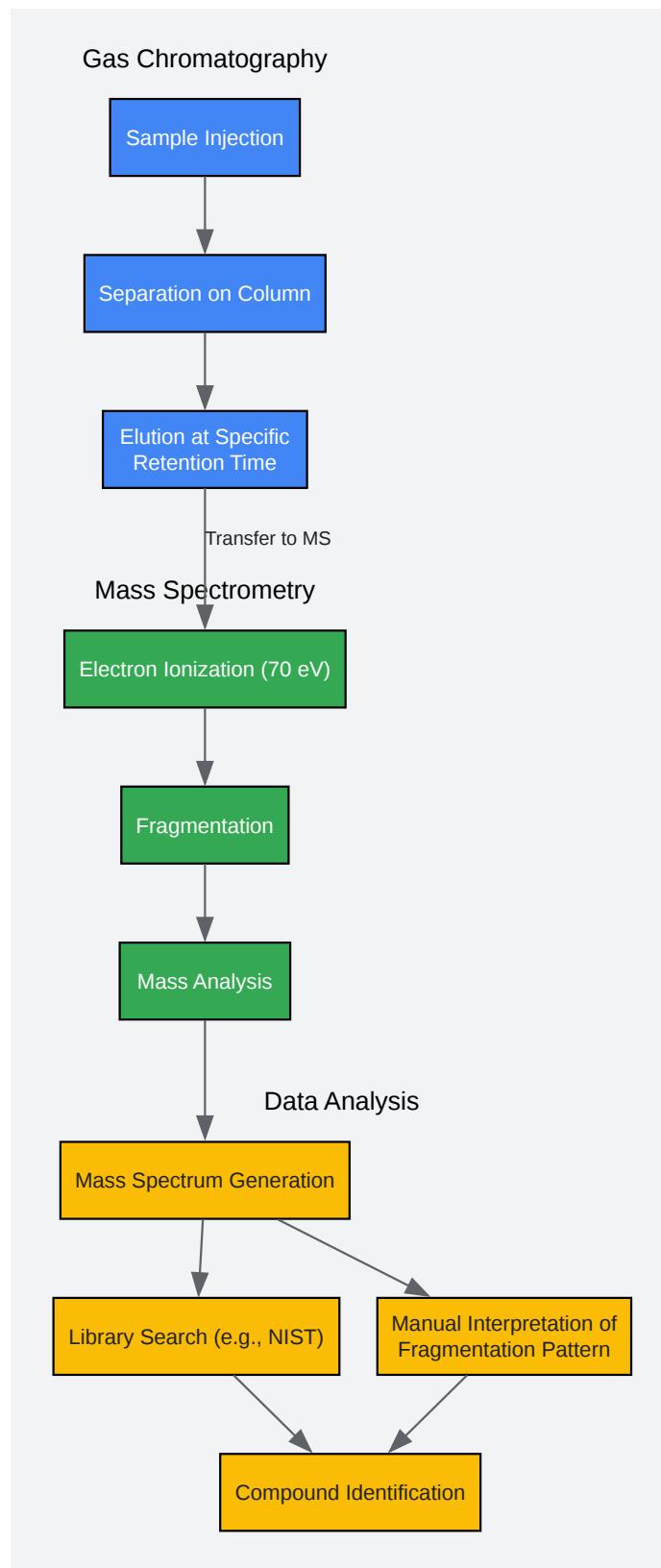
Under electron ionization, **Ethyl 3-oxo-5-phenylpentanoate** undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and rearrangements involving the phenyl group.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M^+) at m/z 220. The most prominent fragmentation pathways include:

- **Benzylic Cleavage:** Cleavage of the C-C bond between the beta and gamma carbons relative to the keto group results in the formation of the highly stable tropylidium ion at m/z 91, which is the base peak in the spectrum.
- **McLafferty-type Rearrangement:** A rearrangement involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage, can lead to the formation of a radical cation at m/z 104.
- **Alpha-Cleavage:** Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the formation of a phenylacetyl cation, which can then rearrange to form a stable ion at m/z 105.

Below is a visualization of the proposed fragmentation pathway generated using the DOT language.





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References

- 1. Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | CID 61162 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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